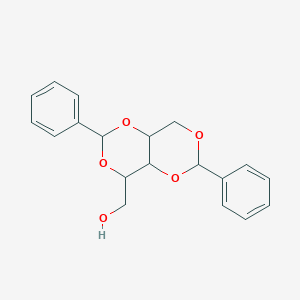
1,4-DI-O-Benzylidene-DL-ribitol
Vue d'ensemble
Description
1,4-DI-O-Benzylidene-DL-ribitol is a chemical compound known for its unique structure and properties It is a derivative of ribitol, a sugar alcohol, and features benzylidene groups attached to the ribitol backbone
Méthodes De Préparation
The synthesis of 1,4-DI-O-Benzylidene-DL-ribitol typically involves the reaction of ribitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the ribitol backbone. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an organic solvent like toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
1,4-DI-O-Benzylidene-DL-ribitol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylidene derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the benzylidene groups back to benzyl alcohols. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
1,4-DI-O-Benzylidene-DL-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of carbohydrate metabolism and enzyme interactions. Its structure mimics certain natural substrates, making it useful in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs or as a model compound for studying drug interactions.
Mécanisme D'action
The mechanism by which 1,4-DI-O-Benzylidene-DL-ribitol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in carbohydrate metabolism, acting as an inhibitor or substrate analog. The benzylidene groups can influence the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
1,4-DI-O-Benzylidene-DL-ribitol can be compared to other benzylidene derivatives, such as 1,3:2,4-Dibenzylidene-D-sorbitol (DBS). While both compounds feature benzylidene groups, their structural differences lead to distinct properties and applications. For example, DBS is known for its gelation properties and is used as a low-molecular-weight gelator in various applications .
Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol (DBS): Known for its gelation properties.
1,32,4-Di-O-dimethylbenzylidene-D-sorbitol (DMDBS): Used in dye-sensitized solar cells for its gelation properties and stability.
Propriétés
IUPAC Name |
(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUICHKHZZLYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277245 | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-90-3, 59782-28-4 | |
| Record name | MLS002637561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


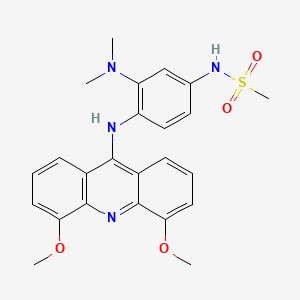
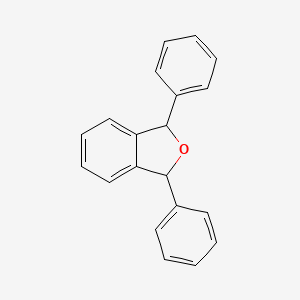

![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
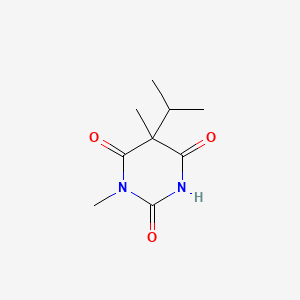
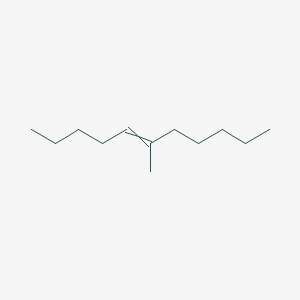
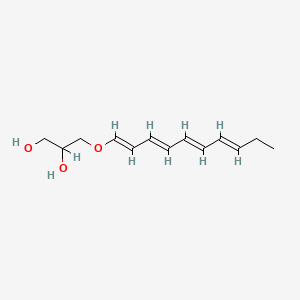
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
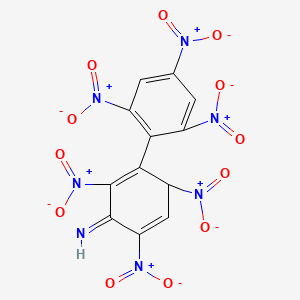
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
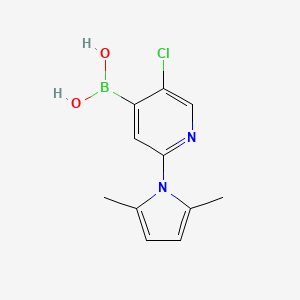
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
